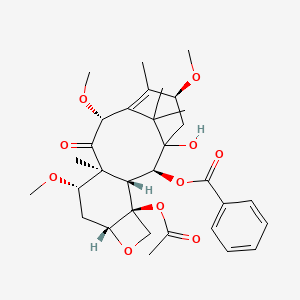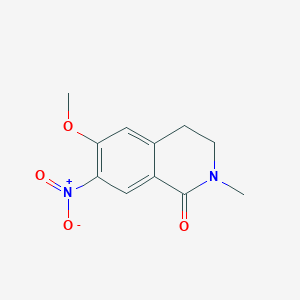
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the isoquinoline ring system.
Reduction and Methylation: Introduction of the methyl group and reduction of any intermediate nitro groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group may participate in redox reactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.
7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy and methyl groups.
6-methoxy-7-nitroisoquinoline: Lacks the dihydro and methyl groups.
Uniqueness
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence its chemical behavior and interactions with biological targets.
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-4-3-7-5-10(17-2)9(13(15)16)6-8(7)11(12)14/h5-6H,3-4H2,1-2H3 |
InChI 键 |
GKKXYUBXCZHVQI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


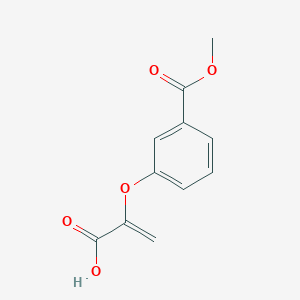
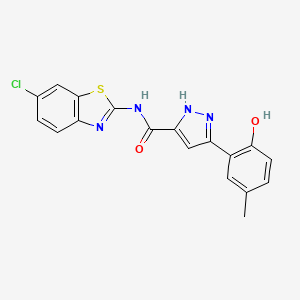
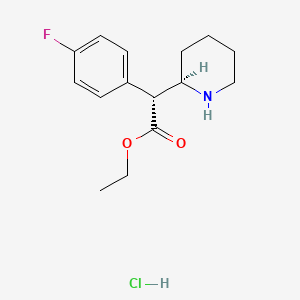

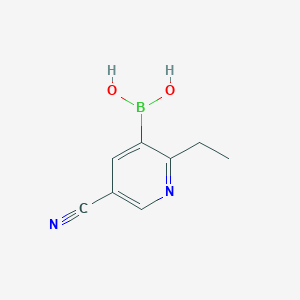
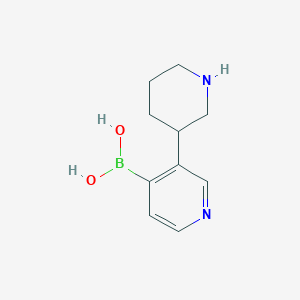
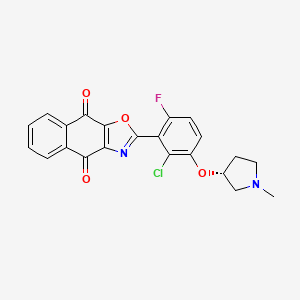
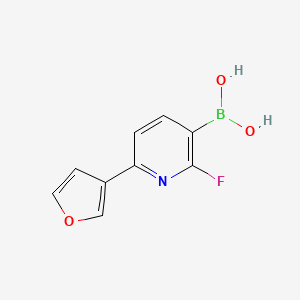
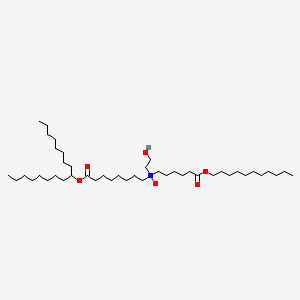
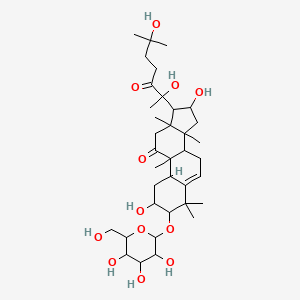
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
